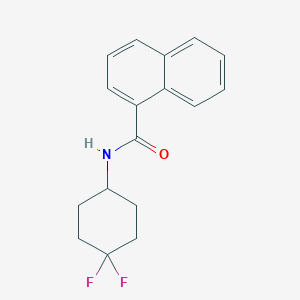

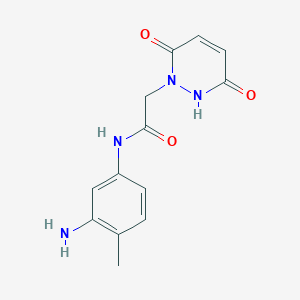

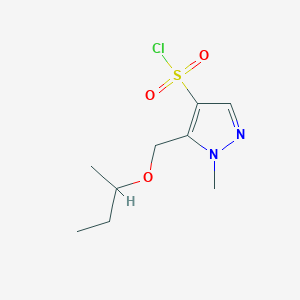

![molecular formula C23H23NO4 B2493303 3-(9H-芴-9-基甲氧羰基)-3-氮杂双环[3.2.1]辛烷-6-羧酸 CAS No. 2287286-39-7](/img/structure/B2493303.png)

3-(9H-芴-9-基甲氧羰基)-3-氮杂双环[3.2.1]辛烷-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of constrained 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, related to our compound of interest, utilizes chiral building blocks like exo- and endo-norbornene amino acids to achieve optically pure amino acids, indicating a method to access stereochemically rich scaffolds for drug development (Caputo et al., 2006).

Molecular Structure Analysis

Structural studies of related azabicyclooctane derivatives, such as (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates, have been conducted using IR and NMR spectroscopy, along with X-ray diffraction, to elucidate their complex molecular frameworks (Arias-Pérez et al., 2003). These studies provide insight into the conformation and electronic environment of such bicyclic compounds.

Chemical Reactions and Properties

The synthesis of peptidomimetics like 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid showcases the reactivity of these compounds in forming rigid dipeptide mimetics, critical for structure-activity relationship studies (Mandal et al., 2005).

Physical Properties Analysis

The conformational preferences and physical properties of related compounds, such as alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates, have been investigated using both experimental and computational methods to understand their behavior under different conditions (Arias-Pérez et al., 2003).

Chemical Properties Analysis

The reactivity of 5-hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles under various conditions reveals how the structural framework of azabicyclooctane derivatives influences their chemical transformations, offering a pathway to synthesize novel compounds with potential pharmacological activities (Ershov et al., 2001).

科学研究应用

合成和结构研究

受限氨基酸的不对称合成:已开发出一种合成新的对映异构的6-氨基-3-氮杂双环[3.2.1]辛烷-6-羧酸的方法,这些氨基酸对于具有空间约束和α,γ-以及α,δ-二氨基酸以及α,α-二取代特征 (Caputo et al., 2006) 非常有价值。

构象受限二肽同分异构体:已进行了关于从酒石酸和α-氨基酸衍生的3-氮杂-6,8-二氧杂双环[3.2.1]辛烷-7-羧酸的合成研究,作为构象受限的二肽同分异构体 (Guarna et al., 1999)。

羟基酯的结构分析:从该化合物衍生的一系列α-羟基酯已合成并使用光谱学和X射线衍射进行分析,有助于理解它们的结构特性 (Arias-Pérez等,2003)。

化学修饰和反应性

立体异构体的合成:已开发出一种高效的合成方法,用于纯6-氨基-3-氮杂双环[3.2.1]辛烷-6-羧酸的立体异构体,为该化合物的化学修饰可能性提供了见解 (Gelmi et al., 2007)。

羟基基团的保护:在合成核酸片段的背景下,已利用芴-9-基甲氧羰基基团来保护羟基基团,展示了它在有机合成中的多功能性 (Gioeli & Chattopadhyaya, 1982)。

酯的构象研究:对从8-α-羟基-3-苯乙基-3-氮杂双环[3.2.1]辛烷-8-β-羧酸衍生的酯的研究提供了关于这类化合物的构象偏好和立体电子效应的见解 (Diez et al., 1991)。

肽类模拟合成中的应用

受限脯氨酸类似物的合成:已开发出一种新的脯氨酸类似物的合成途径,具有双环结构,展示了在肽类模拟合成中的潜在应用 (Casabona et al., 2007)。

从酒石酸和α-氨基酸合成双环化合物:N-Fmoc保护二肽同分异构体的合成及其随后的氧化,创造了新颖的、构象受限的α-氨基酸,展示了它们在设计肽类模拟物中的潜力 (Cini等,2002)。

未来方向

The synthesis of natural products containing highly strained trans-fused bicyclo ring systems like in this compound has been a topic of interest in recent years . The future research in this field could focus on developing new synthetic methods to access these types of compounds and exploring their potential applications .

属性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-22(26)20-10-14-9-15(20)12-24(11-14)23(27)28-13-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,14-15,20-21H,9-13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYHHLONCWZMAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

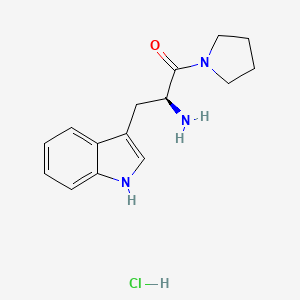

![1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2493220.png)

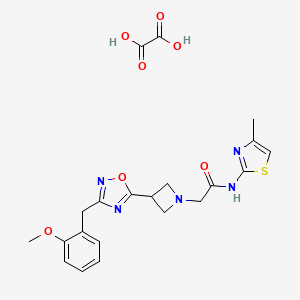

![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)

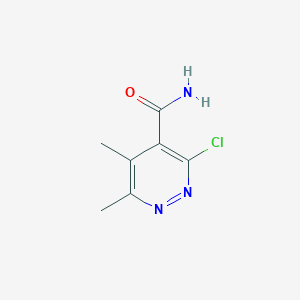

![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)

![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)